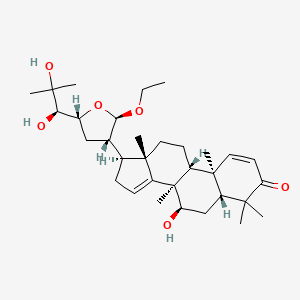
Protoxylocarpin A
Description
Propriétés
Formule moléculaire |
C32H50O6 |
|---|---|
Poids moléculaire |
530.7 g/mol |
Nom IUPAC |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27+,30-,31+,32-/m0/s1 |
Clé InChI |
SXUJYCUCLFTRKW-CPFPZXGTSA-N |
SMILES isomérique |
CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |
SMILES canonique |
CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |
Origine du produit |
United States |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for determining the molecular structure of Protoxylocarpin A?
- Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR, MS, X-ray crystallography) and chromatographic analysis. For novel compounds like this compound, ensure:
- Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon signals using 2D experiments (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular formula and fragmentation patterns.
- X-ray Diffraction : For absolute configuration determination, single-crystal X-ray analysis is critical, requiring pure, crystalline samples .
- Data Reporting : Tabulate spectroscopic data (e.g., δ values, coupling constants) in supplementary materials to enable replication. Avoid redundancy in the main text .
Q. How should researchers design experiments to assess this compound’s preliminary bioactivity?
- Answer : Follow a tiered approach:
In Vitro Assays : Use cell-based models (e.g., cancer cell lines, microbial cultures) to screen for cytotoxicity or antimicrobial activity. Include positive/negative controls and dose-response curves .
Target Identification : Employ techniques like SPR (Surface Plasmon Resonance) or molecular docking to identify binding partners.
Statistical Validation : Replicate experiments ≥3 times and apply ANOVA or t-tests to confirm significance .
- Example Experimental Design Table :
| Assay Type | Model System | Concentration Range | Controls | Replicates |
|---|---|---|---|---|
| Cytotoxicity | HeLa cells | 0.1–100 µM | DMSO, Doxorubicin | n=4 |
Advanced Research Questions
Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?
- Answer : Contradictions often arise from variability in experimental conditions or biological models. To address this:
Meta-Analysis : Compare datasets across studies, noting differences in assay protocols, purity standards, or cell lines used .
Reproducibility Checks : Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, solvent controls) .
Mechanistic Studies : Use knockout models or siRNA to validate target specificity, ruling off-target effects .
- Example Contradiction Analysis Workflow :
![Flowchart: Identify Variables → Standardize Protocols → Validate Mechanistically]
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Answer : SAR requires systematic modification of functional groups. Key steps:
Retrosynthetic Analysis : Prioritize modular synthesis routes to enable late-stage diversification (e.g., Suzuki couplings for aryl modifications) .
Purity Control : Use HPLC (>95% purity) and characterize intermediates via NMR/MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


